molecular formula C8H9BrFNO B1498056 3-Bromo-2-ethoxy-5-fluoroaniline CAS No. 1096354-40-3

3-Bromo-2-ethoxy-5-fluoroaniline

Cat. No.: B1498056
CAS No.: 1096354-40-3
M. Wt: 234.07 g/mol
InChI Key: RLUDPHPSOKVCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-5-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO. It is a substituted aniline derivative, characterized by the presence of bromine, ethoxy, and fluorine groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluoroaniline typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group (-OCH2CH3) to the benzene ring.

    Fluorination: The incorporation of a fluorine atom into the benzene ring. These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-ethoxy-5-fluoroaniline can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Substituted Anilines: Products with different substituents replacing bromine or fluorine.

    Coupled Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxy-5-fluoroaniline is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and materials.

Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

    3-Bromo-2-fluoroaniline: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Ethoxy-5-fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-Bromo-2-ethoxyaniline: Lacks the fluorine atom, which influences its chemical properties.

Uniqueness: 3-Bromo-2-ethoxy-5-fluoroaniline is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-2-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDPHPSOKVCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655727
Record name 3-Bromo-2-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096354-40-3
Record name 3-Bromo-2-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 3
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-ethoxy-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.